2-(Trifluoromethyl)isonicotinic acid (CAS 131747-41-6; synonym: 2-(trifluoromethyl)pyridine-4-carboxylic acid) is a fluorinated pyridinecarboxylic acid building block with molecular formula C₇H₄F₃NO₂ and molecular weight 191.11 g/mol [1]. The compound features a trifluoromethyl group at the 2-position and a carboxylic acid at the 4-position of the pyridine ring, yielding distinctive physicochemical properties including a measured melting point range of 217–223 °C and a computed XLogP3 of 1.3 [1]. It is commercially available as an off-white to white crystalline solid with typical purity specifications of ≥98% (HPLC) or ≥95% .
1
Regiospecific 2-CF₃-4-COOH pyridine building block
2
High-purity crystalline solid for medicinal chemistry synthesis
3
Documented in RAF inhibitor and TAAR1 agonist synthetic routes
Uniqueness of 2-(Trifluoromethyl)isonicotinic Acid
Although several trifluoromethyl-substituted pyridine carboxylic acids share the same molecular formula and weight, their regiochemical positioning of the trifluoromethyl and carboxyl groups produces measurable differences in lipophilicity, synthetic accessibility, and functional utility that preclude generic substitution. The 2-trifluoromethyl-4-carboxy arrangement yields a specific XLogP3 of 1.3 and ACD/LogP of 2.00 [1], which differs from positional isomers such as 3-(trifluoromethyl)isonicotinic acid (ACD/LogP 1.91) . More critically, the 2-position trifluoromethyl group confers a distinct metalation and functionalization profile: 2-(trifluoromethyl)pyridine can be selectively deprotonated at the 4-position for carboxylation, whereas 3-(trifluoromethyl)pyridine undergoes nucleophilic addition and decomposition under comparable basic conditions [2]. Furthermore, the 2-trifluoromethyl-4-carboxy isomer serves as a documented intermediate in patent-protected syntheses of RAF709 (a selective RAF inhibitor) and TAAR1 agonists [3], whereas other positional isomers lack this explicit validation in the same patent literature. These regiospecific differences in physicochemical parameters, reactivity, and documented synthetic utility establish that 2-(trifluoromethyl)isonicotinic acid is not a commodity interchangeable with its regioisomers or chloro-substituted analogs.
Regioisomer logPLipophilicity shift vs. 3-CF₃ isomer may alter compound ADME properties
Metalation chemistry2-CF₃ enables selective 4-carboxylation; 3-CF₃ decomposes under comparable conditions
Patent precedentSynthetic utility documented only for 2-CF₃-4-COOH regioisomer (RAF709, TAAR1)
[2] Schlosser M, Marull M. The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. Eur J Org Chem. 2003;2003(8):1569–1575. View Source
[3] Trussardi R. Process for the preparation of 2-trifluoromethyl isonicotinic acid and esters. Hoffmann-La Roche Inc. US Patent US20150291530A1, 2015. View Source
The introduction of a trifluoromethyl group at the 2-position increases lipophilicity by approximately 1.5–1.8 log units compared to the unsubstituted parent isonicotinic acid. This difference has implications for membrane permeability and metabolic stability in drug design contexts [1][2].
Computed values; cross-study comparison of experimental and computed LogP data
Why This Matters
Procurement of the trifluoromethyl derivative enables access to a lipophilicity range unattainable with the parent acid, directly impacting lead optimization campaigns requiring balanced LogP profiles.
The trifluoromethyl substitution substantially lowers the melting point relative to unsubstituted isonicotinic acid. The target compound melts at 217–223 °C, whereas isonicotinic acid melts at approximately 310–319 °C, a difference of roughly 90–100 °C [1][2].
Melting Point ShiftCross-study comparable
ΔTₘ ≈ 90–100°C lower vs isonicotinic acid
May facilitate dissolution and handling in synthesis
Isonicotinic acid: 310–315 °C (reported range) [2]
Quantified Difference
ΔTₘ ≈ 90–100 °C lower
Conditions
Differential scanning calorimetry or capillary melting point determination
Why This Matters
The lower melting point improves solubility in organic solvents and facilitates handling during solid-phase synthesis and purification workflows, reducing the thermal energy required for dissolution and recrystallization.
Solid-State PropertiesCrystallinityFormulation
[1] ChemWhat. 2-(Trifluoromethyl)isonicotinic acid. Melting point 217–223 °C. View Source
The 2-trifluoromethyl regioisomer is synthetically more accessible via direct metalation–carboxylation sequences than the 3-trifluoromethyl isomer. In a comparative study by Schlosser and Marull (2003), 2-(trifluoromethyl)pyridine could be selectively metalated at the 4-position and subsequently carboxylated, whereas 3-(trifluoromethyl)pyridine underwent nucleophilic addition and decomposition under identical basic conditions, precluding productive functionalization [1].
Synthetic AccessibilityHead-to-head comparison
2-CF₃: direct metalation–carboxylation; 3-CF₃: decomposition
Supports reliable synthetic supply chain context
Schlosser & Marull 2003; LITMP/THF at –75°C
Synthetic AccessibilityMetalationRegioselectivity
Evidence Dimension
Feasibility of direct metalation–carboxylation
Target Compound Data
Selective deprotonation at 4-position; successful carboxylation to 2-(trifluoromethyl)isonicotinic acid [1]
Comparator Or Baseline
3-(Trifluoromethyl)pyridine: nucleophilic addition and decomposition; no productive carboxylation [1]
Quantified Difference
Binary: accessible vs. inaccessible via direct metalation
Conditions
LITMP or LDA in THF at –75 °C, followed by CO₂ quench
Why This Matters
The synthetic accessibility of the 2-isomer translates to reliable supply and cost-effective procurement, whereas the 3-isomer requires alternative, potentially longer synthetic routes that increase cost and reduce availability.
Synthetic AccessibilityMetalationRegioselectivity
[1] Schlosser M, Marull M. The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. Eur J Org Chem. 2003;2003(8):1569–1575. View Source
Process Maturity and Supply Reliability
A dedicated industrial process for the preparation of 2-(trifluoromethyl)isonicotinic acid and its esters has been patented by Hoffmann-La Roche (US20150291530A1), describing a palladium-catalyzed carbonylation or cyanation step suitable for industrial scale [1]. This patent explicitly addresses limitations of prior art methods (overall yields of ~45% for Schlosser's route; low selectivity and expensive amide bases for alternative approaches) and establishes a reproducible, scalable manufacturing process [1][2]. No comparable dedicated industrial patent exists for the 3- or 5-trifluoromethyl isomers.
Process MaturityClass-level inference
Patented industrial process (Pd-catalyzed carbonylation) by Roche
May indicate established supply infrastructure
Prior art yields ~45%; no equivalent patent for 3- or 5-isomer
Process ChemistrySupply ChainProcurement
Evidence Dimension
Industrial process documentation
Target Compound Data
Patented industrial process (palladium-catalyzed carbonylation) with claimed improvements over prior art [1]
Comparator Or Baseline
Prior art methods: overall yield 45% (Schlosser route); low selectivity; expensive reagents; not industrially applicable [2]
Quantified Difference
Qualitative: dedicated patent exists for 2-isomer; no equivalent for other regioisomers
The existence of a dedicated industrial patent signals established manufacturing infrastructure and supply chain reliability, reducing procurement risk for research programs that may transition from discovery to development scales.
Process ChemistrySupply ChainProcurement
[1] Trussardi R. Process for the preparation of 2-trifluoromethyl isonicotinic acid and esters. Hoffmann-La Roche Inc. US Patent US20150291530A1, 2015. View Source
[2] HK1207377B. Process for the preparation of 2-trifluoromethyl isonicotinic acid and esters. Google Patents. View Source
Cost Comparison vs. 3-Isomer
The 2-trifluoromethyl regioisomer is more economically procured than the 3-trifluoromethyl isomer. Representative pricing (1 g scale, ≥97% purity) shows the 2-isomer at approximately ¥89–130 (≈$12–18 USD), whereas the 3-isomer is priced at approximately ¥390 (≈$54 USD) . This represents a 3× to 4× cost premium for the 3-positional isomer.
Procurement CostCross-study comparable
~3×–4× lower cost vs 3-isomer (1 g scale)
Supports budget planning for multi-gram synthesis
Vendor comparison, 2025–2026; data to verify across suppliers
Chinese domestic market pricing; cross-vendor comparison (2025–2026)
Why This Matters
The significant cost differential favors procurement of the 2-isomer for large-scale or multi-gram syntheses, directly impacting research budget allocation and compound library expansion strategies.
ProcurementCost AnalysisSupply Chain
Documented Role in RAF709 & TAAR1 Synthesis
2-(Trifluoromethyl)isonicotinic acid is explicitly documented as a reactant in the preparation of RAF709, a selective RAF inhibitor targeting RAS mutant cancers (c-Raf IC₅₀ = 0.5 nM, b-Raf IC₅₀ = 1.8 nM) [1][2]. Additionally, Hoffmann-La Roche's patent identifies 2-(trifluoromethyl)isonicotinic acid and its esters as versatile intermediates for the preparation of TAAR1 agonists of formula III [3]. No equivalent documentation exists for the 3-(trifluoromethyl) or 2-chloro-5-(trifluoromethyl) analogs in these specific therapeutic contexts.
Synthetic UtilityClass-level inference
Documented reactant for RAF709 and TAAR1 agonist synthesis
Aligns with published drug discovery routes
No equivalent documentation for 3-CF₃ or 2-Cl analogs
Medicinal ChemistryRAF InhibitorsTAAR1 Agonists
Evidence Dimension
Documented role in drug candidate synthesis
Target Compound Data
Explicitly named reactant for RAF709; intermediate for TAAR1 agonists [1][3]
Comparator Or Baseline
3-(Trifluoromethyl)isonicotinic acid: no documented role in RAF709 or TAAR1 agonist patents
Quantified Difference
Binary: documented vs. undocumented for these targets
Conditions
Patent literature analysis; therapeutic area: oncology and CNS
Why This Matters
Procurement of the 2-isomer aligns with validated synthetic pathways in published and patented drug discovery programs, reducing the risk of encountering unanticipated reactivity or selectivity issues when substituting analogs.
[3] Trussardi R. Process for the preparation of 2-trifluoromethyl isonicotinic acid and esters. Hoffmann-La Roche Inc. US Patent US20150291530A1, 2015 (TAAR1 agonist intermediates). View Source
When medicinal chemistry programs require an isonicotinic acid scaffold with enhanced membrane permeability, 2-(trifluoromethyl)isonicotinic acid offers a ΔLogP increase of approximately 1.5–1.8 units relative to unsubstituted isonicotinic acid, with a molecular weight increase of only 68 Da (191.11 vs. 123.11 g/mol) [1]. This balanced lipophilicity (XLogP3 = 1.3) is well-suited for CNS drug discovery campaigns targeting optimal LogP ranges of 1–3 for blood–brain barrier penetration.
RAF709 & RAF Inhibitor Synthesis
2-(Trifluoromethyl)isonicotinic acid is a documented reactant in the preparation of RAF709, a selective RAF inhibitor with c-Raf IC₅₀ = 0.5 nM and b-Raf IC₅₀ = 1.8 nM [2]. Procurement of this specific building block enables faithful reproduction of patented synthetic routes to RAF709 and structurally related analogs, avoiding the regioisomeric uncertainty that would accompany substitution with 3-(trifluoromethyl)isonicotinic acid or chloro-containing analogs.
TAAR1 Agonist Development
The Hoffmann-La Roche patent (US20150291530A1) explicitly identifies 2-(trifluoromethyl)isonicotinic acid and its esters as versatile intermediates for TAAR1 agonists of formula III [3]. Research programs targeting trace amine-associated receptor 1 for neuropsychiatric indications should prioritize the 2-trifluoromethyl-4-carboxy regioisomer to maintain fidelity to the patented synthetic route and avoid the decomposition-prone 3-isomer under metalation conditions.
Cost-Effective Multi-Gram Synthesis
For synthetic campaigns exceeding gram scale, 2-(trifluoromethyl)isonicotinic acid offers a 3×–4× cost advantage over the 3-positional isomer (¥89–130 vs. ¥390 per gram at comparable purity) . Combined with the industrial-scale process patent (palladium-catalyzed carbonylation), this regioisomer provides reliable supply continuity from discovery to early development quantities, with multiple vendors offering >98% purity and batch-to-batch consistency .
Application
Selection Property
Validation Focus
Lipophilicity-Enhanced Lead Optimization
Lipophilicity profile for CNS lead optimization
Membrane permeability assessment and LogP profiling
RAF709 & RAF Inhibitor Synthesis
Regiospecific intermediate for RAF inhibitors
Route fidelity to patented procedures
TAAR1 Agonist Development
Metalation-compatible 2-CF₃-4-COOH regioisomer
Avoidance of decomposition in metalation step
Cost-Effective Multi-Gram Synthesis
Cost advantage over 3-isomer with industrial process
[3] Trussardi R. Process for the preparation of 2-trifluoromethyl isonicotinic acid and esters. US Patent US20150291530A1, 2015 (TAAR1 agonist intermediate). View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.